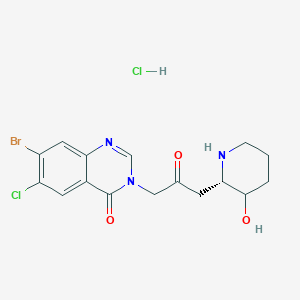

Halofuginone hydrochloride

Description

Properties

CAS No. |

1217623-74-9 |

|---|---|

Molecular Formula |

C16H18BrCl2N3O3 |

Molecular Weight |

451.1 g/mol |

IUPAC Name |

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C16H17BrClN3O3.ClH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15+;/m1./s1 |

InChI Key |

XFFYBQUXAJOKAL-LIOBNPLQSA-N |

Isomeric SMILES |

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |

Appearance |

Off-White Solid |

melting_point |

237-242°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

rel-7-Bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone Hydrochloride; 7-Bromo-6-chlorofebrifugine Hydrochloride; HAL |

Origin of Product |

United States |

Foundational & Exploratory

Halofuginone Hydrochloride: A Comprehensive Technical Guide to its Biological Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofuginone, a halogenated derivative of the natural alkaloid febrifugine, has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] This technical guide provides an in-depth exploration of the primary biological targets of Halofuginone hydrochloride, detailing its molecular mechanisms of action, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate these interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Primary Biological Targets and Mechanisms of Action

Halofuginone exerts its pleiotropic effects primarily through two well-defined mechanisms: the inhibition of prolyl-tRNA synthetase, leading to the activation of the Amino Acid Response pathway, and the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3][4]

Inhibition of Prolyl-tRNA Synthetase (ProRS) and Activation of the Amino Acid Response (AAR)

The most extensively characterized direct target of Halofuginone is prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis.[2][5] ProRS is a component of the larger glutamyl-prolyl-tRNA synthetase (EPRS) complex.[5][6] Halofuginone acts as a competitive inhibitor of ProRS, occupying both the proline and tRNA binding pockets of the enzyme.[7][8] This inhibition prevents the charging of tRNA with proline, leading to an accumulation of uncharged prolyl-tRNAs.[1][6]

The cellular accumulation of uncharged tRNAs mimics a state of amino acid starvation, thereby activating the Amino Acid Response (AAR) pathway.[9][10] A key event in this pathway is the activation of the General Control Nonderepressible 2 (GCN2) kinase, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[4][11] This cascade ultimately leads to the selective translation of transcription factors, such as Activating Transcription Factor 4 (ATF4), which regulate the expression of genes involved in amino acid synthesis and transport, as well as stress responses.[9]

One of the significant downstream effects of AAR activation by Halofuginone is the selective inhibition of T helper 17 (Th17) cell differentiation.[3][9][10] Th17 cells are key mediators of inflammation and autoimmunity, and their inhibition by Halofuginone underscores its potent anti-inflammatory and immunomodulatory properties.[1][3]

Inhibition of the Transforming Growth Factor-beta (TGF-β) Signaling Pathway

A second major mechanism of action for Halofuginone involves the inhibition of the TGF-β signaling pathway.[3][12] This pathway plays a central role in fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, most notably collagen.[13][14]

Halofuginone has been shown to specifically inhibit the phosphorylation of Smad3, a key downstream effector in the TGF-β cascade.[3][12] By preventing Smad3 activation, Halofuginone blocks the transcription of target genes, including those encoding for type I collagen.[12][15] This targeted inhibition of collagen synthesis is a cornerstone of Halofuginone's potent anti-fibrotic activity observed in various preclinical models of fibrotic diseases.[13][16] The inhibitory effect appears to be specific to Smad3, as Halofuginone does not affect the activation of Smad2.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of this compound.

| Target | Parameter | Value | Species | Assay | Reference |

| Prolyl-tRNA Synthetase (ProRS) | Ki | 18.3 nM | Human | Enzyme Kinetics | [7][17][18] |

| Prolyl-tRNA Synthetase (ProRS) | IC50 | 11 nM | Plasmodium falciparum | Aminoacylation Assay | [19] |

| Cell Line | Parameter | Value | Assay Condition | Reference |

| KYSE70 (Esophageal Cancer) | IC50 (Cell Viability) | 114.6 nM | 48 hours | [7][8] |

| A549 (Lung Cancer) | IC50 (Cell Viability) | 58.9 nM | 48 hours | [7][8] |

| KYSE70 (Esophageal Cancer) | IC50 (NRF2 Protein) | 22.3 nM | 24 hours | [7][8] |

| A549 (Lung Cancer) | IC50 (NRF2 Protein) | 37.2 nM | 24 hours | [7][8] |

| KYSE70 (Esophageal Cancer) | IC50 (Global Protein Synthesis) | 22.6 nM | Not Specified | [7][8] |

| A549 (Lung Cancer) | IC50 (Global Protein Synthesis) | 45.7 nM | Not Specified | [7][8] |

| Murine T cells (Th17 differentiation) | IC50 | 3.6 ± 0.4 nM | In vitro differentiation | [10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to investigate the biological targets of Halofuginone.

Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

Objective: To determine the inhibitory activity of Halofuginone on ProRS.

Methodology:

-

Enzyme Preparation: Purified recombinant ProRS is used.

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl2, ATP, and radiolabeled proline (e.g., [3H]proline).

-

Initiation: The reaction is initiated by the addition of tRNA.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Termination: The reaction is stopped by precipitating the tRNA and associated radiolabeled proline using trichloroacetic acid (TCA).

-

Detection: The precipitate is collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 or Ki values are calculated by measuring the enzyme activity at various concentrations of Halofuginone.[5]

[3H] Halofuginol Binding Assay

Objective: To directly assess the binding of Halofuginone to ProRS.

Methodology:

-

Radiolabeled Ligand: [3H] Halofuginol, a derivative of Halofuginone, is used as the radioligand.

-

Protein Immobilization: Purified His-tagged ProRS is immobilized on Ni-NTA beads.

-

Binding Reaction: The immobilized ProRS is incubated with [3H] Halofuginol in a suitable binding buffer. For competition assays, unlabeled Halofuginone or other compounds are included.

-

Washing: The beads are washed with a cold wash buffer to remove unbound radioligand.

-

Detection: The amount of bound [3H] Halofuginol is quantified by liquid scintillation counting.[5]

Western Blot Analysis for AAR Pathway Activation

Objective: To assess the activation of the AAR pathway in cells treated with Halofuginone.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., Mouse Embryonic Fibroblasts - MEFs) are cultured and treated with various concentrations of Halofuginone for specific durations.

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key AAR pathway proteins, such as phosphorylated GCN2 (p-GCN2), total GCN2, and CHOP (a downstream AAR marker).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls, such as actin, are used to ensure equal protein loading.[5]

Western Blot Analysis for TGF-β Pathway Inhibition

Objective: To evaluate the effect of Halofuginone on the TGF-β signaling pathway.

Methodology:

-

Cell Culture and Treatment: Fibroblast cells are typically used. Cells are pre-treated with Halofuginone before stimulation with TGF-β.

-

Cell Lysis and Protein Quantification: As described above.

-

SDS-PAGE and Transfer: As described above.

-

Immunoblotting: The membrane is probed with primary antibodies against phosphorylated Smad3 (p-Smad3), total Smad3, and phosphorylated Smad2 (p-Smad2) as a control for specificity.

-

Detection: As described above.[12]

Visualizations of Signaling Pathways and Experimental Workflows

Caption: Halofuginone's inhibition of ProRS and subsequent activation of the AAR pathway.

Caption: Halofuginone's inhibitory effect on the TGF-β signaling pathway.

References

- 1. Halofuginone - Wikipedia [en.wikipedia.org]

- 2. Prospects of halofuginone as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]

- 5. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Halofuginone: a novel antifibrotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Low-dose halofuginone inhibits the synthesis of type I collagen without influencing type II collagen in the extracellular matrix of chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Halofuginone, a specific inhibitor of collagen type I synthesis, prevents dimethylnitrosamine-induced liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. caymanchem.com [caymanchem.com]

- 19. pubs.acs.org [pubs.acs.org]

Halofuginone Hydrochloride: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofuginone, a synthetic halogenated derivative of the natural quinazolinone alkaloid febrifugine, has garnered significant attention for its potent and diverse biological activities.[1] This technical guide provides an in-depth overview of halofuginone hydrochloride, focusing on its synthesis, chemical properties, and multifaceted mechanisms of action. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its key signaling pathways. Halofuginone's unique ability to inhibit prolyl-tRNA synthetase (ProRS) and modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway underpins its therapeutic potential in a range of diseases, including fibrosis, cancer, and autoimmune disorders.[2][3]

Chemical Properties

This compound is a crystalline solid with established physicochemical properties critical for its handling and formulation in research and development.[4][5]

| Property | Value | Source |

| Chemical Name | 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone, monohydrochloride | [6] |

| CAS Number | 1217623-74-9 | [7] |

| Molecular Formula | C₁₆H₁₇BrClN₃O₃ • HCl | [6] |

| Molecular Weight | 451.1 g/mol | [6] |

| Purity | ≥95% | [4] |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in DMSO and water | [4][6] |

| Storage | -20°C | [4] |

| Stability | ≥ 4 years | [4] |

| UV/Vis. λmax | 242, 274, 314, 327 nm | [6] |

Synthesis of this compound

The synthesis of halofuginone has been approached through various routes, often involving the preparation of two key intermediates: a substituted 4(3H)-quinazolinone and a piperidine moiety.[8] A novel, expedient total synthesis of halofuginone hydrobromide has been developed to be more suitable for industrial production.[8][9]

General Synthetic Strategy

A common strategy involves a multi-step process that includes the synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one, followed by the introduction of a side chain and subsequent reactions to form the piperidine ring and yield the final product.[8][10]

Example Experimental Protocol for Synthesis

The following protocol is a summarized example based on a published novel synthesis route for halofuginone hydrobromide, which can be adapted for the hydrochloride salt.[8][9]

Step 1: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one

Step 2: Introduction of the Acetonyl Group

-

7-bromo-6-chloroquinazolin-4(3H)-one is reacted with chloroacetone to introduce the acetonyl side chain, forming 7-bromo-6-chloro-3-(2-oxopropyl)quinazolin-4(3H)-one.[8]

Step 3: Ammonolysis, Purification, and Salification

-

A patented process describes a three-step reaction starting from 7-bromo-3-(8-bromo-5-hydroxy-2-oxo-3-octenyl)-6-chloro-4(3H)-quinazolinone.[9]

-

Ammonolysis: The starting material is reacted with a solvent (e.g., acetonitrile) and ammonia water at 70-80°C for 4 hours. The solvent is then evaporated.[9]

-

Purification: The resulting concentrate is purified.

-

Salification: The purified intermediate is reacted with hydrobromic acid (or hydrochloric acid for the hydrochloride salt) in a solvent like methanol or ethanol at 35-55°C for 2.5-3 hours. The reaction mixture is then cooled to 0-5°C, and the product is isolated by centrifugation and drying.[9]

This novel process is reported to have a total yield of up to 79.4%, with the final product having a purity of approximately 97.2-97.6%.[9]

Biological Activity and Mechanisms of Action

Halofuginone exhibits a wide range of biological activities, primarily through two distinct mechanisms of action: inhibition of the TGF-β signaling pathway and activation of the Amino Acid Starvation Response (AAR).[2][3]

Inhibition of TGF-β Signaling

Halofuginone is a potent inhibitor of the TGF-β signaling pathway, which plays a critical role in fibrosis and tumor progression.[11][12][13]

-

Mechanism: Halofuginone prevents the phosphorylation of Smad3, a key downstream mediator in the TGF-β pathway.[2][3] This inhibition leads to a reduction in the differentiation of fibroblasts into myofibroblasts and a decrease in the synthesis of extracellular matrix proteins like type I collagen.[2][11][14] It has also been shown to elevate the expression of the inhibitory Smad7.[11]

-

Therapeutic Implications: This mechanism underlies halofuginone's anti-fibrotic effects in various tissues and its ability to inhibit tumor growth and metastasis.[6][11][15]

Activation of the Amino Acid Starvation Response (AAR)

Halofuginone is a competitive inhibitor of prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline.[7][16]

-

Mechanism: By binding to ProRS, halofuginone prevents the formation of prolyl-tRNA, leading to an accumulation of uncharged tRNAPro.[16] This mimics a state of proline starvation and activates the AAR pathway.[17][18] A key event in this pathway is the activation of the kinase GCN2, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[12]

-

Therapeutic Implications: The activation of AAR selectively inhibits the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are key mediators of autoimmune diseases.[1][17][18] This makes halofuginone a promising candidate for treating autoimmune and inflammatory conditions.[2] This mechanism also contributes to its antimalarial activity.[2]

Quantitative Biological Data

The biological activity of halofuginone has been quantified in various assays, demonstrating its high potency.

| Parameter | Target/Cell Line | Value | Source |

| Ki | Prolyl-tRNA synthetase | 18.3 nM | [7][19] |

| IC₅₀ | Th17 cell differentiation | 3.6 ± 0.4 nM | [18] |

| IC₅₀ | KYSE70 cells (48 hours) | 114.6 nM | [7] |

| IC₅₀ | A549 cells (48 hours) | 58.9 nM | [7] |

| IC₅₀ | NRF2 protein (KYSE70 cells, 24 hours) | 22.3 nM | [7] |

| IC₅₀ | NRF2 protein (A549 cells, 24 hours) | 37.2 nM | [7] |

| IC₅₀ | Global protein synthesis (KYSE70 cells) | 22.6 nM | [7] |

| IC₅₀ | Global protein synthesis (A549 cells) | 45.7 nM | [7] |

| IC₅₀ | P. berghei sporozoite load in HepG2 cells | 17 nM | [2] |

Experimental Protocols for Biological Assays

Prolyl-tRNA Synthetase (ProRS) Activity Assay

This assay measures the enzymatic activity of ProRS and its inhibition by halofuginone.

-

Enzyme Source: The prolyl tRNA synthetase domain of human EPRS (ProRS) is expressed in E. coli with a 6-his tag and purified.[19]

-

Assay Principle: The enzymatic activity is determined by measuring the incorporation of ³H-Proline into the tRNA fraction.[19]

-

Procedure:

-

A reaction mixture is prepared containing the purified ProRS enzyme (e.g., 40 nM active enzyme), tRNA, ³H-Proline, and other necessary components.[19]

-

The reaction is initiated and incubated.

-

The charged tRNA fraction is isolated using rapid batchwise binding to Mono Q sepharose.[19]

-

The amount of incorporated ³H-Proline is quantified by liquid scintillation counting.[19]

-

To determine the inhibitory effect of halofuginone, the assay is performed in the presence of varying concentrations of the compound.

-

Th17 Cell Differentiation Assay

This assay evaluates the effect of halofuginone on the differentiation of naïve T cells into Th17 cells.

-

Cell Source: Primary murine CD4+ CD25− T cells.[19]

-

Procedure:

-

Naïve CD4+ T cells are activated through the T cell receptor (TCR) in Th17 polarizing conditions (e.g., in the presence of IL-6 and TGF-β).[17][18]

-

The cells are cultured in the presence of varying concentrations of halofuginone (e.g., 5-20 nM) or a vehicle control.[19]

-

After a suitable incubation period (e.g., 4 or 24 hours), the differentiation into Th17 cells is assessed.[19]

-

Assessment can be done by measuring the production of IL-17, the signature cytokine of Th17 cells, using methods like ELISA or intracellular cytokine staining followed by flow cytometry.[18]

-

Conclusion

This compound is a small molecule with significant therapeutic potential stemming from its well-defined dual mechanisms of action. Its ability to inhibit both prolyl-tRNA synthetase and the TGF-β signaling pathway provides a strong rationale for its further investigation in the treatment of fibrotic diseases, various cancers, and autoimmune disorders. This technical guide offers a foundational resource for researchers, providing essential information on its synthesis, chemical properties, and biological activities, thereby facilitating future research and development efforts.

References

- 1. Halofuginone - Wikipedia [en.wikipedia.org]

- 2. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halofuginone - the multifaceted molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN113512024A - Novel synthesis process for preparing bulk drug halofuginone hydrobromide for veterinary use - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Amelioration of radiation-induced fibrosis: inhibition of transforming growth factor-beta signaling by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]

- 13. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Halofuginone — The Multifaceted Molecule [mdpi.com]

- 15. Halofuginone | C16H17BrClN3O3 | CID 456390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

Halofuginone: A Technical Guide on its Discovery, History, and Application as a Research Compound

Introduction

Halofuginone, a synthetic halogenated derivative of febrifugine, stands as a compelling example of a bioactive small molecule that journeyed from traditional herbal medicine to a sophisticated tool in modern biomedical research.[1][2][3] Originally isolated from the plant Dichroa febrifuga, long used in Chinese medicine to treat malarial fevers, its synthetic analog, Halofuginone, was developed to mitigate the toxicity of the natural compound.[1][4] Initially finding its application in veterinary medicine as a coccidiostat, Halofuginone has since garnered significant attention from the scientific community for its potent and diverse biological activities.[2][4]

This technical guide provides an in-depth exploration of Halofuginone's history, its multifaceted mechanisms of action, and its application as a research compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule. The guide details its dual inhibitory effects on the Transforming Growth Factor-β (TGF-β) signaling pathway and the Amino Acid Starvation Response (AAR), which together account for its profound anti-fibrotic, anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1][5][6]

Chapter 1: Discovery and Historical Development

The story of Halofuginone begins not in a modern laboratory, but in the annals of traditional Chinese medicine. For centuries, the roots and leaves of the plant Dichroa febrifuga Lour., known as Chang Shan, were used to treat fevers associated with malaria.[1][4]

-

Isolation of Febrifugine : In the 1940s, scientific investigation into traditional remedies led to the isolation of the active quinazoline alkaloid from Dichroa febrifuga, which was named febrifugine.[1][3][7] Febrifugine demonstrated potent antimalarial properties, but its clinical utility was hampered by significant gastrointestinal toxicity, including nausea and vomiting.[1][4][8]

-

Synthesis of Halofuginone : The toxicity of febrifugine spurred efforts to synthesize analogs with an improved therapeutic window. In 1967, this led to the creation of Halofuginone, a halogenated derivative.[9] This synthetic compound retained the biological activity of its parent molecule but with lower toxicity, making it a more viable candidate for therapeutic development.[1]

-

Veterinary Applications : Halofuginone first entered the market as a veterinary drug, sold under the brand name Halocur, for the prevention and treatment of coccidiosis in poultry and calves, a parasitic disease of the intestinal tract.[2][4][9]

-

Emergence as a Research Compound : The serendipitous discovery of Halofuginone's anti-fibrotic properties marked a turning point.[1] Researchers found it could inhibit the synthesis of collagen type I, a key component of the extracellular matrix that is overproduced in fibrotic diseases.[10][11] This observation opened up new avenues of research, leading to investigations into its efficacy in a wide range of conditions, including cancer, scleroderma, and various autoimmune diseases.[1][2] In March 2000, the U.S. FDA granted Halofuginone orphan drug designation for the treatment of scleroderma.[2][10]

Chapter 2: Core Mechanisms of Action

Halofuginone's diverse biological effects are primarily attributed to two distinct molecular mechanisms: the inhibition of the TGF-β signaling pathway and the activation of the Amino Acid Starvation Response.

Inhibition of TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) pathway is a critical regulator of cell growth, differentiation, and extracellular matrix (ECM) production.[12] Its dysregulation is a hallmark of fibrotic diseases and cancer progression. Halofuginone intervenes in this pathway at a key downstream juncture.

-

Mechanism : TGF-β ligands bind to cell surface receptors, initiating a signaling cascade that leads to the phosphorylation of receptor-regulated SMAD proteins (specifically Smad2 and Smad3).[12][13] These activated R-SMADs then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes, including those for collagen and other ECM components.[12] Halofuginone has been shown to specifically inhibit the phosphorylation of Smad3, thereby blocking the downstream signaling cascade that leads to collagen synthesis.[1][5] This action prevents the transition of fibroblasts into myofibroblasts, the primary collagen-producing cells, and reduces the deposition of ECM proteins.[1][4]

-

Visualization of TGF-β Pathway Inhibition :

Activation of the Amino Acid Starvation Response (AAR)

Halofuginone's immunomodulatory effects, particularly its ability to selectively inhibit the differentiation of pro-inflammatory T helper 17 (Th17) cells, are mediated through the AAR pathway.[2][14]

-

Mechanism : Halofuginone is a high-affinity inhibitor of glutamyl-prolyl-tRNA synthetase (EPRS), specifically targeting the prolyl-tRNA synthetase (ProRS) catalytic activity.[1][2][15] By binding to ProRS, it prevents the charging of tRNA with the amino acid proline. This leads to an intracellular accumulation of uncharged prolyl-tRNAs, which the cell interprets as a sign of proline starvation.[1][16] This triggers the AAR, a cytoprotective signaling pathway. A key event in the AAR is the activation of the kinase GCN2, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[5] This phosphorylation leads to a general shutdown of protein synthesis but selectively upregulates certain stress-response genes. In T cells, this response potently and selectively blocks the differentiation of naïve CD4+ T cells into the Th17 lineage, without affecting other T cell subsets.[1][2][14]

-

Visualization of AAR Pathway Activation :

Chapter 3: Preclinical and Clinical Data

The dual mechanisms of action of Halofuginone have been validated across numerous preclinical models and investigated in human clinical trials. This section summarizes key quantitative data from this research.

Table 1: In Vitro Efficacy and Potency

| Parameter | Target/Organism | Value | Reference |

| IC50 | Plasmodium falciparum (sporozoite load) | 17 nM | [1] |

| IC50 | P. falciparum (chloroquine-sensitive) | Best among febrifugine derivatives | [1] |

| IC50 | P. falciparum (chloroquine-resistant) | Best among febrifugine derivatives | [1] |

Table 2: Clinical Trial Data (Human)

| Trial Phase | Indication | Dose Range | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLT) | Recommended Phase II Dose | Reference |

| Phase I | Advanced Solid Tumors | 0.5 - 3.5 mg/day (oral) | 3.5 mg/day (acute) | Nausea, Vomiting, Fatigue | 0.5 mg/day (chronic, with antiemetics) | [1][17] |

| Phase Ib | Duchenne Muscular Dystrophy | Single and multiple ascending doses | Ongoing evaluation | N/A | N/A | [1][4] |

| Phase II | COVID-19 (non-hospitalized) | 0.5 mg, 1.0 mg/day (oral) | Safe and well-tolerated | No difference from placebo | N/A (did not meet primary endpoint) | [18] |

Table 3: Veterinary Dosage

| Species | Indication | Recommended Dose | Reference |

| Poultry | Coccidiosis | 3 mg/kg in feed | [9] |

Chapter 4: Key Experimental Methodologies

The elucidation of Halofuginone's mechanisms of action has relied on a variety of sophisticated experimental protocols. Below are detailed methodologies for key experiments.

Prolyl-tRNA Synthetase (ProRS) Activity Assay

This biochemical assay is fundamental to demonstrating Halofuginone's direct interaction with its target in the AAR pathway.

-

Objective : To quantify the enzymatic activity of ProRS in the presence of varying concentrations of Halofuginone.

-

Methodology :

-

Enzyme and Substrate Preparation : Recombinant human EPRS (ProRS domain) is expressed and purified. The main substrates, including tRNA, ATP, and radiolabeled ³H-Proline, are prepared in a reaction buffer.

-

Reaction : The purified ProRS enzyme is incubated with the substrates and varying concentrations of Halofuginone (or vehicle control).

-

Quantification : The reaction measures the incorporation of ³H-Proline into the tRNA fraction. The reaction is stopped, and the charged tRNA is separated from free ³H-Proline, often by binding to a Mono Q Sepharose column or by precipitation.

-

Analysis : The radioactivity of the isolated, charged tRNA is measured using liquid scintillation counting. The results are used to calculate the rate of ProRS activity and determine the IC50 of Halofuginone.[15]

-

Western Blotting for Signaling Pathway Analysis

This technique is used to assess the phosphorylation status of key proteins to confirm Halofuginone's effects on the TGF-β and AAR pathways.

-

Objective : To detect changes in the levels of phosphorylated Smad3 (p-Smad3) and phosphorylated eIF2α (p-eIF2α) in cells treated with Halofuginone.

-

Methodology :

-

Cell Culture and Treatment : Relevant cells (e.g., fibroblasts for TGF-β, T cells for AAR) are cultured and treated with Halofuginone for a specified time. For TGF-β analysis, cells are often stimulated with TGF-β1 to activate the pathway.

-

Protein Extraction : Cells are lysed to extract total cellular proteins. Protein concentration is quantified to ensure equal loading.

-

Electrophoresis and Transfer : Protein lysates are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for p-Smad3, total Smad3, p-eIF2α, and total eIF2α. A loading control (e.g., β-Actin) is also probed.

-

Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. Densitometry is used to quantify the changes in phosphorylation relative to the total protein.[16][19]

-

Animal Model of Thioacetamide (TAA)-Induced Liver Fibrosis

This in vivo model is used to evaluate the anti-fibrotic efficacy of Halofuginone.

-

Objective : To determine if Halofuginone can prevent or reduce the development of liver fibrosis in a chemically-induced mouse model.

-

Methodology :

-

Induction of Fibrosis : Mice are administered thioacetamide (TAA) via intraperitoneal injection, typically 3 times a week for several weeks, to induce chronic liver injury and fibrosis.

-

Treatment Groups : Animals are divided into groups: a control group, a TAA-only group, a TAA + Halofuginone group, and a Halofuginone-only group. Halofuginone is administered, often via intraperitoneal injection, concurrently with TAA.

-

Endpoint Analysis : After the treatment period, animals are euthanized, and their livers are harvested.

-

Histological Analysis : Liver sections are stained with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition (fibrosis).

-

Gene Expression Analysis : In situ hybridization or qPCR can be performed on liver tissue to measure the expression of collagen α1(I) mRNA.

-

Protein Analysis : Western blotting can be used to assess levels of fibrotic markers and p-Smad3 in liver lysates.[6]

-

-

Visualization of Experimental Workflow :

Conclusion

Halofuginone's journey from a traditional antimalarial herb to a targeted research compound is a testament to the value of integrating ethnobotany with modern pharmacology. Its well-defined, dual mechanisms of action—inhibiting TGF-β signaling and activating the amino acid starvation response—make it an invaluable tool for studying fibrosis, inflammation, and cancer.[1] The extensive body of preclinical data, supported by initial clinical investigations, underscores its potential as a therapeutic agent. For researchers, Halofuginone offers a unique small molecule probe to dissect complex cellular pathways, and for drug developers, it remains a promising scaffold for creating novel therapies for a host of challenging diseases.

References

- 1. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone - Wikipedia [en.wikipedia.org]

- 3. Febrifugine - Wikipedia [en.wikipedia.org]

- 4. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Halofuginone | C16H17BrClN3O3 | CID 456390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. EPRS1 Controls the TGF-β Signaling Pathway via Interaction with TβRI in Hepatic Stellate Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phase I and pharmacokinetic study of halofuginone, an oral quinazolinone derivative in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Halofuginone for non-hospitalized adult patients with COVID-19 a multicenter, randomized placebo-controlled phase 2 trial. The HALOS trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Halofuginone Hydrochloride on Fibroblast Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofuginone, a quinazolinone alkaloid derived from the plant Dichroa febrifuga, has garnered significant attention for its potent anti-fibrotic properties demonstrated both in vitro and in vivo.[1] Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is the pathological hallmark of numerous chronic diseases.[2] Fibroblasts, and their activated phenotype, myofibroblasts, are the principal effector cells driving this process. This technical guide provides an in-depth overview of the in vitro effects of Halofuginone hydrochloride on fibroblast activation, focusing on its molecular mechanisms, functional consequences, and the experimental protocols used for its evaluation.

Molecular Mechanism of Action

Halofuginone exerts its anti-fibrotic effects primarily through the modulation of key signaling pathways that govern fibroblast activation and ECM synthesis. The primary mechanism involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis.[3][4]

Inhibition of the TGF-β/Smad Pathway

TGF-β is a potent cytokine that initiates a signaling cascade leading to fibroblast activation and collagen production.[5] Halofuginone specifically interferes with this pathway by inhibiting the phosphorylation of Smad3, a critical downstream mediator of TGF-β signaling.[1][6] This inhibition is selective for Smad3, with no significant effect observed on Smad2 activation.[1] By preventing Smad3 phosphorylation, Halofuginone blocks the translocation of the Smad complex to the nucleus, thereby repressing the transcription of target genes, most notably type I collagen.[1][4][7] Some studies suggest this effect may be achieved through the downregulation of Smad3 protein expression itself in a dose- and time-dependent manner.[8]

Dual Mechanism: Prolyl-tRNA Synthetase Inhibition

A second mechanism of action involves Halofuginone's ability to inhibit prolyl-tRNA synthetase (ProRS).[9] This inhibition leads to an accumulation of uncharged tRNA for proline, activating the integrated stress response (ISR).[9] This response can modulate protein synthesis and has been linked to Halofuginone's anti-inflammatory effects, such as the inhibition of Th17 cell differentiation, which also plays a role in fibrotic processes.[4][9]

Quantitative Effects on Fibroblast Function

Halofuginone has been shown to dose-dependently inhibit several key aspects of fibroblast activation.

Table 1: Effect of Halofuginone on Fibroblast Proliferation

| Cell Type | Concentration | Effect | Citation |

| Rat Renal Papillary Fibroblasts | Dose-dependent | Inhibition of proliferation. | [10][11] |

| Rat Renal Papillary Fibroblasts | 250 ng/mL | Almost completely abolished Platelet-Derived Growth Factor (PDGF)-stimulated proliferation. | [10][11] |

| Cancer-Associated Fibroblasts (CAFs) | 50 and 100 nM | Inhibition of proliferation (EdU assay). | [12][13] |

| Cancer-Associated Fibroblasts (CAFs) | 100 nM | Significantly induced early apoptosis. | [12][13] |

Table 2: Effect of Halofuginone on Collagen Synthesis and Gene Expression

| Cell Type | Concentration | Effect | Citation |

| Human Skin Fibroblasts (Normal & Scleroderma) | 10-10 M | Significant reduction in collagen α1(I) gene expression. | [14][15] |

| Human Skin Fibroblasts (Normal & Scleroderma) | 10-9 M | Significant reduction in collagen synthesis. | [14][15] |

| General Fibroblast Cultures | 10-8 M | Reduced the level of α2(I) collagen mRNA. | [1][6] |

| Avian Skin Fibroblasts | 10-11 M | Attenuated incorporation of [3H]proline into collagenase-digestible proteins. | [16] |

| Hepatic Stellate Cells (HSC-T6) | Dose-dependent | Inhibition of collagen synthesis and collagen α1(I) gene expression. | [17] |

Table 3: Effect of Halofuginone on Myofibroblast Markers and ECM Remodeling

| Cell Type | Concentration | Effect | Citation |

| Human Corneal Fibroblasts | 10 ng/mL | Significantly reduced TGF-β-induced expression of α-SMA and fibronectin. | [5][8] |

| Keloid Fibroblasts | 50 nM | Decreased TGF-β1-induced expression of α-SMA. | [18] |

| Rat Renal Papillary Fibroblasts | 250-350 ng/mL | Almost completely inhibited Matrix Metalloproteinase-2 (MMP-2) activity. | [10][11] |

| Cancer-Associated Fibroblasts (CAFs) | Dose-dependent | Decreased expression of α-SMA, FSP-1, and PDGFRβ. | [13] |

Experimental Protocols

The following sections describe generalized methodologies for assessing the in vitro effects of Halofuginone on fibroblast activation. Specific parameters may require optimization depending on the cell type and experimental goals.

Fibroblast Culture and Activation

-

Cell Culture: Human dermal fibroblasts or other relevant fibroblast lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.[19]

-

Induction of Fibrosis: To induce a fibrotic phenotype, fibroblasts are typically serum-starved for 24 hours, followed by stimulation with recombinant human TGF-β1 (e.g., 10 ng/mL) in a serum-free medium.[8][19][20] Halofuginone, dissolved in a suitable vehicle (e.g., PBS), is added at various concentrations, typically simultaneously with or shortly before TGF-β1 stimulation.[5][12]

Assessment of Fibroblast Proliferation

-

Method: Cell proliferation can be quantified using assays such as the Cell Counting Kit-8 (CCK-8) or by measuring DNA synthesis via EdU (5-ethynyl-2´-deoxyuridine) incorporation.[13]

-

Protocol (CCK-8):

-

Seed fibroblasts in a 96-well plate and allow them to adhere.

-

Treat cells with varying concentrations of Halofuginone for the desired time period (e.g., 24-72 hours).

-

Add CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Assessment of Collagen Synthesis

-

Method: Collagen synthesis is often measured by the incorporation of radiolabeled proline, an abundant amino acid in collagen.[10]

-

Protocol ([³H]proline Incorporation):

-

Culture fibroblasts to near confluence in multi-well plates.

-

Treat cells with Halofuginone and/or TGF-β1 in a medium containing [³H]proline.

-

Incubate for 24 hours to allow for incorporation into newly synthesized proteins.

-

Harvest the cell layer and medium. Precipitate proteins using trichloroacetic acid (TCA).

-

Digest the protein pellet with purified bacterial collagenase to separate collagen-digestible proteins (CDP) from non-collagen proteins (NCP).

-

Measure the radioactivity in both the CDP and NCP fractions using a scintillation counter.

-

Analysis of Protein Expression (Western Blot)

-

Method: Western blotting is used to quantify the expression of key fibrotic proteins such as α-SMA, type I collagen, fibronectin, and signaling proteins like Smad3 and phospho-Smad3.[8][21]

-

Protocol:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., anti-α-SMA, anti-p-Smad3, anti-Smad3) overnight at 4°C.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

Analysis of Gene Expression (qRT-PCR)

-

Method: Quantitative real-time PCR is used to measure the mRNA levels of genes involved in fibrosis, such as COL1A1 (collagen type I alpha 1) and ACTA2 (α-smooth muscle actin).[1]

-

Protocol:

-

Extract total RNA from treated cells using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Analyze the results using the comparative CT (ΔΔCT) method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH).

-

Conclusion

In vitro studies have conclusively demonstrated that this compound is a potent inhibitor of fibroblast activation. Its primary mechanism of action is the targeted inhibition of TGF-β-mediated Smad3 phosphorylation, which effectively halts the downstream cascade leading to myofibroblast differentiation and excessive collagen synthesis.[1][6] The quantitative data consistently show that at nanomolar to low micromolar concentrations, Halofuginone can significantly reduce fibroblast proliferation, collagen gene expression, and the production of key fibrotic markers.[12][14][18] These findings underscore the therapeutic potential of Halofuginone as an anti-fibrotic agent and provide a strong rationale for its continued investigation in drug development programs targeting fibrotic diseases.

References

- 1. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of halofuginone in fibrosis: more to be explored? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting TGFβ signaling to inhibit fibroblast activation as a therapy for fibrosis and cancer: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]

- 10. Inhibition of rat renal fibroblast proliferation by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Frontiers | Halofuginone inhibits tumor migration and invasion by affecting cancer-associated fibroblasts in oral squamous cell carcinoma [frontiersin.org]

- 13. Halofuginone inhibits tumor migration and invasion by affecting cancer-associated fibroblasts in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of collagen type I synthesis by skin fibroblasts of graft versus host disease and scleroderma patients: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cris.tau.ac.il [cris.tau.ac.il]

- 16. Halofuginone: an inhibitor of collagen type I synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. josorge.com [josorge.com]

- 18. Halofuginone regulates keloid fibroblast fibrotic response to TGF-β induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Halofuginone Hydrochloride's Role in Inhibiting Th17 Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of interleukin-17 (IL-17A), IL-17F, and IL-22.[1] These cells play a critical role in host defense against extracellular pathogens but are also significant contributors to the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis.[1][2][3] The differentiation of naïve CD4+ T cells into the Th17 lineage is driven by specific cytokines, primarily Transforming Growth Factor-β (TGF-β) and IL-6, which activate the master transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and RORγt (Retinoic acid-related orphan receptor gamma t).[3][4]

Halofuginone (HF), a small molecule derivative of the plant alkaloid febrifugine, has emerged as a potent and selective inhibitor of Th17 cell differentiation.[1][5] Its unique mechanism of action, which does not rely on broad immunosuppression, makes it a compelling candidate for therapeutic development. This guide provides an in-depth technical overview of the molecular mechanisms by which Halofuginone hydrochloride exerts its inhibitory effects, summarizes key quantitative data, and presents detailed experimental protocols for studying its activity.

Core Mechanism of Action: The Amino Acid Starvation Response

Halofuginone's primary mechanism for inhibiting Th17 differentiation is the activation of the Amino Acid Starvation Response (AAR), a highly conserved cellular stress pathway.[1][2] HF is a specific inhibitor of prolyl-tRNA synthetase (EPRS), the enzyme responsible for charging tRNA with the amino acid proline.[4]

Inhibition of EPRS by HF leads to an accumulation of uncharged proline tRNAs. This accumulation is sensed by the kinase General Control Nonderepressible 2 (GCN2), which becomes activated and phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[6] Phosphorylation of eIF2α causes a global reduction in protein synthesis but selectively increases the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[1] The subsequent activation of the AAR pathway is both necessary and sufficient for the repression of Th17 differentiation.[1] This effect is reversible, as the addition of excess proline can rescue Th17 differentiation in the presence of HF.[2][4]

Impact on Th17 Signaling Pathways

The AAR pathway initiated by Halofuginone selectively disrupts the core transcriptional machinery of Th17 differentiation, with a primary effect on STAT3.

Post-Transcriptional Suppression of STAT3

While cytokines like IL-6 and IL-23 are critical for Th17 differentiation, their signaling converges on the activation of STAT3.[4] Activated (phosphorylated) STAT3 is essential for inducing the expression of the Th17 lineage-defining transcription factor, RORγt.[4] Studies have shown that Halofuginone-induced AAR activation leads to a selective, post-transcriptional suppression of STAT3 protein levels.[4][7][8] This reduction in STAT3 protein impairs the cell's response to Th17-polarizing cytokines.[4] HF potently blocks IL-23-mediated STAT3 phosphorylation and the downstream expression of cytokines like IL-17A, IL-17F, and IL-22.[4][9] The effect is specific, as HF does not impact the activation of other STAT proteins, such as STAT1 and STAT5.[4]

Effect on RORγt

Interestingly, Halofuginone does not appear to directly inhibit the induction or mRNA expression of RORγt.[1] However, RORγt and STAT3 must synergize to fully activate the Il17a gene locus and drive the Th17 effector program.[4] By depleting the cell of STAT3 protein, Halofuginone effectively uncouples RORγt from its critical co-factor, thereby preventing the expression of IL-17 and other signature cytokines, even if RORγt is present.

Quantitative Data Summary

The inhibitory activity of Halofuginone on Th17 differentiation has been quantified in several studies. The data highlight the potency and selectivity of the compound.

| Parameter | Value | Cell Type / Model | Reference |

| IC₅₀ for Th17 Inhibition | 3.6 ± 0.4 nM | Murine Naïve CD4+ T Cells | [1] |

| IL-17C Inhibition | ~32.1% reduction at 2 nM | LPS-activated Macrophages | [10] |

| IL-17C Inhibition | ~56.3% reduction at 4 nM | LPS-activated Macrophages | [10] |

| Obliterated Airways | Reduced to 6.8% from 52.5% | Mouse Lung Transplant Model | [9] |

| Parenchymal Fibrosis | Reduced to 5.5% from 35.9% | Mouse Lung Transplant Model | [9] |

Experimental Protocols

Investigating the effects of Halofuginone requires robust protocols for T cell isolation, differentiation, and analysis.

In Vitro Th17 Differentiation and Inhibition Assay

This protocol describes the differentiation of naïve mouse CD4+ T cells into Th17 cells and their treatment with Halofuginone.

1. Isolation of Naïve CD4+ T Cells:

-

Harvest spleens and lymph nodes from C57BL/6 mice into RPMI-1640 medium.

-

Prepare a single-cell suspension by mechanical dissociation through a 70-µm cell strainer.[11]

-

Lyse red blood cells using an ACK lysis buffer.

-

Isolate naïve CD4+ T cells (CD4+CD62LhiCD44lo or CD4+CD25-) using a magnetic-activated cell sorting (MACS) negative selection kit according to the manufacturer's instructions. Purity should be >90%.[11][12]

2. T Cell Culture and Differentiation:

-

Coat a 96-well flat-bottom plate with anti-mouse CD3ε antibody (e.g., clone 145-2C11, 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash wells 2-3 times with sterile PBS before use.[11][12]

-

Resuspend naïve CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).

-

Seed cells at a density of 1-2 x 10⁵ cells per well.

-

Add the Th17-polarizing cocktail:

-

For the experimental group, add this compound (e.g., 1-100 nM) or vehicle control (DMSO) to the wells.

-

Culture cells for 3-5 days at 37°C in a 5% CO₂ incubator.[14]

Flow Cytometry for Intracellular Cytokine Staining

-

Restimulation : 4-6 hours before harvesting, restimulate cells with Phorbol 12-myristate 13-acetate (PMA, 20-50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., GolgiStop/Brefeldin A or GolgiPlug/Monensin).[13]

-

Surface Staining : Harvest cells, wash with PBS, and stain for surface markers (e.g., anti-CD4) for 20-30 minutes at 4°C.

-

Fixation and Permeabilization : Wash cells and fix using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at 4°C. Permeabilize cells using a permeabilization buffer (e.g., containing saponin or mild detergent).[14]

-

Intracellular/Intranuclear Staining : Stain for intracellular IL-17A and intranuclear RORγt using fluorescently conjugated antibodies for 30-60 minutes at 4°C.[14]

-

Acquisition : Wash cells and acquire data on a flow cytometer. Analyze the percentage of CD4+IL-17A+ cells.

Western Blot for Protein Analysis

-

Cell Lysis : Harvest and wash cells. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with primary antibodies overnight at 4°C (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-ATF4, anti-β-actin).

-

Detection : Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative PCR (qPCR) for Gene Expression

-

RNA Extraction : Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent.

-

cDNA Synthesis : Synthesize cDNA from 0.5-1.0 µg of RNA using a reverse transcription kit.

-

qPCR Reaction : Set up qPCR reactions using a SYBR Green or TaqMan-based master mix with primers specific for target genes (Il17a, Il17f, Rorc, Stat3, Atf4) and a housekeeping gene (Hprt, Actb).

-

Analysis : Analyze data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound represents a targeted therapeutic strategy for inhibiting the pathogenic activity of Th17 cells. By activating the amino acid starvation response, it selectively reduces levels of the master transcription factor STAT3, thereby preventing Th17 differentiation and effector function.[4][7] This highly specific mechanism, effective at nanomolar concentrations, avoids the broad immunosuppression associated with many current autoimmune therapies.[1] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers aiming to further investigate and harness the therapeutic potential of targeting the AAR pathway in Th17-mediated diseases.

References

- 1. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]

- 4. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 10. Inhibition of IL-17 signaling in macrophages underlies the anti-arthritic effects of halofuginone hydrobromide: Network pharmacology, molecular docking, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. antbioinc.com [antbioinc.com]

- 14. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]

An In-depth Technical Guide to the Anti-inflammatory Properties of Halofuginone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofuginone hydrochloride, a synthetic halogenated derivative of febrifugine, has garnered significant attention for its potent anti-inflammatory and anti-fibrotic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Halofuginone's anti-inflammatory effects, focusing on its dual action on the Amino Acid Starvation Response (AAR) and the Transforming Growth Factor-beta (TGF-β) signaling pathways. This document summarizes key quantitative data, details experimental protocols for investigating its bioactivity, and presents visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory and autoimmune diseases.[1] T helper 17 (TH17) cells, characterized by their production of pro-inflammatory cytokines like Interleukin-17 (IL-17), are key mediators of autoimmunity.[2][3][4] Halofuginone has emerged as a promising small molecule that selectively inhibits the differentiation of TH17 cells, offering a targeted approach to treating such conditions.[1][2] Furthermore, its ability to modulate the TGF-β signaling pathway contributes to its anti-inflammatory and anti-fibrotic effects.[5][6] This guide delves into the core mechanisms, experimental validation, and quantitative aspects of Halofuginone's anti-inflammatory actions.

Mechanisms of Anti-inflammatory Action

Halofuginone exerts its anti-inflammatory effects primarily through two distinct, yet potentially interconnected, molecular pathways:

Inhibition of TH17 Cell Differentiation via the Amino Acid Starvation Response (AAR)

Halofuginone's most well-documented anti-inflammatory mechanism is the selective inhibition of TH17 cell differentiation.[2][3][4] This is achieved by activating the Amino Acid Starvation Response (AAR) pathway.[2][7]

-

Molecular Target: Halofuginone directly binds to and inhibits prolyl-tRNA synthetase (ProRS), an enzyme essential for charging tRNA with the amino acid proline.[8]

-

AAR Activation: This inhibition leads to an accumulation of uncharged prolyl-tRNA, mimicking a state of amino acid starvation.[5][7] This triggers the activation of the GCN2 kinase, a key sensor of amino acid deprivation.[9]

-

Downstream Effects: Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[2][7] ATF4 is a key transcription factor that orchestrates the AAR.

-

Selective Inhibition: The activation of the AAR pathway selectively suppresses the differentiation of naïve CD4+ T cells into pro-inflammatory TH17 cells, without significantly affecting the differentiation of other T helper cell subsets like TH1 and TH2.[2][4] This selectivity makes Halofuginone a particularly attractive therapeutic candidate.

Modulation of the TGF-β Signaling Pathway

Halofuginone also exhibits anti-inflammatory and anti-fibrotic effects by interfering with the TGF-β signaling pathway.[5][6]

-

Inhibition of Smad3 Phosphorylation: Halofuginone has been shown to specifically block the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling.[6][10] This inhibitory effect is not observed for Smad2.[10]

-

Consequences: The inhibition of Smad3 phosphorylation prevents its nuclear translocation and subsequent regulation of target gene expression, including genes involved in fibrosis and inflammation.[5][10]

-

Link to TH17 Differentiation: The TGF-β pathway is also involved in the initial stages of TH17 cell differentiation, suggesting a potential crosstalk between these two mechanisms of Halofuginone action.[6]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of Halofuginone from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Effects of Halofuginone

| Parameter | Cell Type/System | IC50 / Concentration | Effect | Reference(s) |

| TH17 Cell Differentiation | Murine naïve CD4+ T cells | 3.6 ± 0.4 nM | Selective inhibition of IL-17 production. | [2] |

| T Cell Proliferation | Murine naïve splenocytes (in response to alloantigen or anti-CD3) | 2-2.5 nM | Suppression of proliferation. | [9] |

| T Cell Proliferation | Murine activated T cells (in response to IL-2) | 16 nM | Suppression of proliferation. | [9] |

| Pro-inflammatory Cytokine Expression | Human corneal fibroblasts (TGF-β stimulated) | 10 ng/mL | Significant reduction of α-SMA, fibronectin, and type I collagen. | [6] |

| Pro-inflammatory Cytokine Expression | Ligature-induced periodontitis mice gingival tissue | Not specified | Significant reduction in IL-1β, IL-6, and TNF-α expression. | [11] |

Table 2: In Vivo Anti-inflammatory Effects of Halofuginone

| Animal Model | Dosage | Route of Administration | Key Findings | Reference(s) |

| Experimental Autoimmune Encephalomyelitis (EAE) in mice | Not specified | Not specified | Protected mice from TH17-associated EAE. | [1][2] |

| TNBS-induced colitis in rats | 40 µg/kg | Intraperitoneal | Reversed high macroscopic and microscopic damage scores, reduced colonic myeloperoxidase activity, malondialdehyde, and tissue collagen levels. | [12] |

| Ligature-induced periodontitis in mice | Not specified | Not specified | Significantly reduced the expression levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) and suppressed immune cell infiltration. | [11] |

| Concanavalin A-induced liver fibrosis in rats | 10 ppm in diet | Oral | Significantly decreased serum levels of TNF-α, IL-1β, and IL-6. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of Halofuginone.

In Vitro TH17 Cell Differentiation Assay

This protocol is adapted from studies investigating the effect of Halofuginone on T cell differentiation.[2][3]

-

Isolation of Naïve CD4+ T Cells:

-

Isolate spleens and lymph nodes from C57BL/6 mice.

-

Prepare a single-cell suspension.

-

Enrich for naïve CD4+ T cells using magnetic-activated cell sorting (MACS) by negative selection for CD8, CD11b, CD11c, CD19, CD25, CD44, CD45R, and Ter-119 expressing cells.

-

-

T Cell Culture and Differentiation:

-

Plate naïve CD4+ T cells at a density of 1 x 106 cells/mL in 96-well plates pre-coated with anti-CD3 (5 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

-

Culture cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

For TH17 differentiation, add recombinant human TGF-β1 (1 ng/mL), recombinant mouse IL-6 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

-

Add this compound at various concentrations (e.g., 0.1 nM to 100 nM) at the beginning of the culture.

-

-

Analysis of TH17 Differentiation:

-

After 3-4 days of culture, restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Perform intracellular staining for IL-17A using a fluorescently labeled anti-IL-17A antibody.

-

Analyze the percentage of IL-17A-producing cells by flow cytometry.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol provides a general framework for inducing and evaluating EAE in mice to test the in vivo efficacy of Halofuginone.[2][14]

-

Induction of EAE:

-

Use female C57BL/6 mice (8-12 weeks old).

-

Immunize mice subcutaneously with an emulsion of MOG35-55 peptide (200 µg) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL).

-

Administer pertussis toxin (200 ng) intraperitoneally on the day of immunization and 48 hours later.

-

-

Halofuginone Treatment:

-

Begin treatment with this compound (e.g., daily intraperitoneal injections or oral gavage) either prophylactically (starting from the day of immunization) or therapeutically (starting after the onset of clinical signs).

-

A control group should receive vehicle only.

-

-

Clinical Assessment:

-

Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

-

Immunological and Histological Analysis:

-

At the end of the experiment, isolate splenocytes and cells from the central nervous system (CNS).

-

Analyze the frequency of TH17 cells and cytokine production (e.g., IL-17, IFN-γ) by flow cytometry, ELISA, or qPCR.

-

Perform histological analysis of the spinal cord to assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

-

Western Blot for Phosphorylated STAT3

This protocol details the detection of phosphorylated STAT3 (p-STAT3), a key signaling molecule downstream of IL-6 and IL-23 receptors, which is affected by Halofuginone.[15][16]

-

Cell Lysis and Protein Quantification:

-

Culture T cells under TH17 polarizing conditions with or without Halofuginone.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

-

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Halofuginone.

Caption: Halofuginone activates the Amino Acid Starvation Response (AAR) pathway.

Caption: Halofuginone inhibits TGF-β signaling by blocking Smad3 phosphorylation.

Conclusion

This compound demonstrates significant anti-inflammatory properties through its targeted inhibition of TH17 cell differentiation and modulation of the TGF-β signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising molecule in a range of inflammatory and autoimmune disorders. The detailed signaling pathway diagrams serve as a visual aid to comprehend the intricate molecular mechanisms at play. Further research, including clinical trials, is warranted to fully elucidate the efficacy and safety of Halofuginone in human diseases.[17][18]

References

- 1. jwatch.org [jwatch.org]

- 2. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino acid response by Halofuginone in Cancer cells triggers autophagy through proteasome degradation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amino acid starvation sensing dampens IL-1β production by activating riboclustering and autophagy | PLOS Biology [journals.plos.org]

- 10. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Halofuginone functions as a therapeutic drug for chronic periodontitis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Halofuginone, a specific inhibitor of collagen type 1 synthesis, ameliorates oxidant colonic damage in rats with experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preventive effect of halofuginone on concanavalin A-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experimental Autoimmune Encephalomyelitis Is Successfully Controlled by Epicutaneous Administration of MOG Plus Vitamin D Analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Halofuginone ameliorates autoimmune arthritis in mice by regulating the balance between Th17 and Treg cells and inhibiting osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. treat-nmd.org [treat-nmd.org]

- 18. Frontiers | Novel and potential future therapeutic options in systemic autoimmune diseases [frontiersin.org]

Halofuginone Hydrochloride's Impact on Collagen Type I Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofuginone, a quinazolinone alkaloid derived from the plant Dichroa febrifuga, has emerged as a potent inhibitor of collagen type I synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying halofuginone's antifibrotic activity, focusing on its dual impact on the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway and the Amino Acid Starvation Response (AAR). This document synthesizes key quantitative data, details experimental protocols for assessing its efficacy, and provides visual representations of the involved signaling cascades to support further research and drug development in the field of fibrosis and related pathologies.

Introduction

Excessive deposition of extracellular matrix, primarily composed of collagen type I, is a hallmark of fibrotic diseases affecting various organs, including the skin, liver, lungs, and kidneys. Halofuginone has demonstrated significant antifibrotic properties in both preclinical and clinical studies by specifically targeting the synthesis of collagen type I.[1] Its unique dual mechanism of action offers a targeted approach to mitigating fibrosis, making it a subject of intense research. This guide delves into the core mechanisms, experimental validation, and quantitative assessment of halofuginone's effects.

Mechanism of Action

Halofuginone exerts its inhibitory effect on collagen type I synthesis through two primary, interconnected pathways:

Inhibition of Prolyl-tRNA Synthetase and Induction of the Amino Acid Starvation Response (AAR)

Halofuginone functions as a competitive inhibitor of prolyl-tRNA synthetase (PRS), the enzyme responsible for charging transfer RNA (tRNA) with proline.[2] This inhibition leads to an accumulation of uncharged prolyl-tRNA, mimicking a state of proline deprivation.[2] This triggers the Amino Acid Starvation Response (AAR), a cellular stress response pathway.[3][4]

The AAR pathway is initiated by the activation of the protein kinase General Control Nonderepressible 2 (GCN2).[4] Activated GCN2 phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[4] The precise downstream effects of the AAR on collagen transcription are still under investigation, but it is a key component of halofuginone's antifibrotic action.

Interference with the TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of fibrosis and a potent stimulator of collagen type I gene expression. Halofuginone interferes with this pathway by specifically inhibiting the phosphorylation of Smad3, a key downstream effector of TGF-β signaling.[1] While TGF-β stimulation normally leads to the phosphorylation and activation of both Smad2 and Smad3, halofuginone selectively blocks the activation of Smad3.[1] This inhibitory effect on Smad3 phosphorylation prevents its translocation to the nucleus and subsequent activation of collagen gene transcription.[5] Some studies also suggest that halofuginone can down-regulate the total protein expression of Smad3 in a dose- and time-dependent manner.[6]

Quantitative Data on Halofuginone's Efficacy

The following tables summarize the quantitative data on the inhibitory effects of halofuginone hydrochloride on various aspects of collagen type I synthesis and related signaling pathways.

Table 1: Inhibition of Prolyl-tRNA Synthetase Activity

| Parameter | Organism/System | IC50 / Ki | Reference(s) |

| IC50 | Plasmodium falciparum ProRS | 11 nM | [7] |

| IC50 | Toxoplasma gondii PRS | 5.41 nM | [8] |

| IC50 | Human PRS | 10.65 nM | [8] |

| Ki | Prolyl-tRNA Synthetase | 18.3 nM | [2] |

Table 2: Inhibition of Collagen Type I Synthesis

| Cell Type / Model | Halofuginone Concentration | Effect | Reference(s) |

| Avian Skin Fibroblasts | 10⁻¹¹ M | Attenuated [³H]proline incorporation into collagenase-digestible proteins. | [9] |

| Human Skin Fibroblasts (Normal and Scleroderma) | 10⁻¹⁰ M - 10⁻⁹ M | Significant reduction in collagen α1(I) gene expression and synthesis. | |

| Fibroblasts | 10⁻⁸ M | Reduced level of α2(I) collagen mRNA. | [1] |

| Chondrocytes | 30 ng/ml | Markedly inhibited type I collagen synthesis. | [10] |

| Chondrocytes | 100 ng/ml | Inhibited both type I and type II collagen synthesis. | [10] |

Table 3: Inhibition of TGF-β/Smad Signaling